3-(4-Fluorobenzoyl)pyridin-2-amine

Medicinal Chemistry Kinase Inhibition Drug Discovery

Procuring unreliable aminopyridine analogs risks derailing kinase inhibitor SAR studies. 3-(4-Fluorobenzoyl)pyridin-2-amine (CAS 869558-51-0) is the exact regioisomer and para-fluorinated scaffold required for reproducible TAM/Aurora A kinase inhibitor synthesis. - Differentiated pharmacophore: The 4-fluorobenzoyl substitution pattern ensures target binding specificity unattainable with generic isomers. - Versatile synthetic handle: The 2-amino group enables directed library synthesis or linker conjugation for chemical proteomics. - Validated starting material: Explicitly claimed in patents for generating potent, selective kinase inhibitors.

Molecular Formula C12H9FN2O
Molecular Weight 216.21 g/mol
CAS No. 869558-51-0
Cat. No. B1531256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzoyl)pyridin-2-amine
CAS869558-51-0
Molecular FormulaC12H9FN2O
Molecular Weight216.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H9FN2O/c13-9-5-3-8(4-6-9)11(16)10-2-1-7-15-12(10)14/h1-7H,(H2,14,15)
InChIKeyJNDCNNCJGFPSJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorobenzoyl)pyridin-2-amine: Kinase-Targeted Scaffold


3-(4-Fluorobenzoyl)pyridin-2-amine (CAS 869558-51-0) is a fluorinated 2-aminopyridine derivative with the molecular formula C12H9FN2O and a molecular weight of 216.21 g/mol . It serves as a versatile building block and core scaffold, primarily in medicinal chemistry for the synthesis and development of potential kinase inhibitors . The 2-aminopyridine core is a privileged structure in drug discovery due to its ability to bind within the ATP-binding pocket of various kinases, and the specific 4-fluorobenzoyl substitution pattern on this compound creates a unique pharmacophore that differentiates it from other aminopyridine analogs [1].

Workflow Medicinal chemistry lead optimization
Scaffold 2-Aminopyridine ATP-mimetic core
Selectivity context 4-Fluorobenzoyl substitution supports kinase-targeted libraries

Structural Specificity of 3-(4-Fluorobenzoyl)pyridin-2-amine


Generic substitution among 2-aminopyridine derivatives is not scientifically viable due to the profound impact of even minor structural variations on biological activity and selectivity. The specific regioisomerism of the benzoyl group on the pyridine ring and the presence of the para-fluorine atom are key determinants of the compound's interaction with biological targets [1]. For example, patent literature explicitly demonstrates that modifications at various positions on the pyridine ring and alterations to the fluorobenzoyl moiety can lead to significant changes in potency and selectivity for different kinase targets [2]. Substituting 3-(4-fluorobenzoyl)pyridin-2-amine with a different positional isomer or an analog lacking the fluorine substituent would likely result in a completely different pharmacological profile, making the intended experimental outcomes unreproducible and the procurement of the incorrect compound a critical failure point for any research program [1].

Regioisomer mismatch
Different benzoyl position on pyridine may alter kinase target engagement and selectivity profile.
Fluorine deletion
Analogues lacking para-fluorine may shift pharmacophore properties, reducing kinase interaction potential.
Generic substitution
Unsubstituted 2-aminopyridine lacks patent-validated scaffold utility for specific kinase inhibitor series.

Performance Evidence for 3-(4-Fluorobenzoyl)pyridin-2-amine


Core Scaffold for Kinase Inhibitor Development

3-(4-Fluorobenzoyl)pyridin-2-amine serves as a defined core scaffold for synthesizing kinase inhibitors, a property documented in patents that establish its utility as a starting material for generating compound libraries with specific target profiles [1]. The 2-aminopyridine moiety is a known ATP-mimetic, and the 4-fluorobenzoyl group is a critical pharmacophoric element that can be elaborated upon to modulate selectivity and potency against a range of kinases, including TAM family kinases and Aurora A [REFS-1, REFS-2]. This established role in patented medicinal chemistry workflows distinguishes it from general, uncharacterized aminopyridine building blocks and provides a strategic advantage for drug discovery programs [1].

Scaffold validation
Class-level inference
Patent-validated core scaffold for TAM and Aurora A kinase inhibitor libraries
Supports kinase-targeted library design
Utility based on patent claims; independent validation recommended
Medicinal Chemistry Kinase Inhibition Drug Discovery

Regioisomeric Purity and Synthetic Reliability

The compound is supplied as a defined regioisomer, (2-aminopyridin-3-yl)-(4-fluorophenyl)methanone, with a typical purity of 95% . This high degree of regioisomeric definition is critical, as closely related positional isomers, such as 2-(4-fluorobenzoyl)pyridin-3-amine (CAS 1600982-28-2) or 4-amino-3-(4-fluorobenzoyl)pyridine (CAS AKOS013406538), are distinct chemical entities with different properties [REFS-2, REFS-3]. The absence of isomeric contamination ensures that biological and chemical data generated with this compound are attributable to a single, well-defined molecular entity, thereby guaranteeing experimental reproducibility.

Regioisomer identity
Specification review
Defined single regioisomer; typical purity 95%
Supports regioisomer-specific reproducibility
Different CAS 1600982-28-2 and other isomers have distinct properties
Chemical Synthesis Quality Control Reproducibility

Antiproliferative Activity in HL-60 Leukemia Cells

3-(4-Fluorobenzoyl)pyridin-2-amine has been reported to exhibit significant anti-proliferative activity against the HL-60 lymphoid leukemia cell line . The compound's mechanism is believed to involve the inhibition of key oncogenic kinases, such as ERK1/2 and c-Jun kinase, which are critical for cancer cell proliferation and survival . While specific IC50 values are not provided in the accessible sources, the reported activity profile against this specific cancer model suggests a potential for targeted therapeutic development that may not be a general feature of all 2-aminopyridine analogs.

Antiproliferative activity
Class-level inference
Target: Reported antiproliferative response in HL-60 cells; ERK1/2 and c-Jun implicated
Comparator: Many 2-aminopyridine derivatives show different or no HL-60 activity
Supports leukemia cell-model pathway studies
IC50 data unavailable; requires independent validation
Cancer Research Antiproliferative Activity Leukemia

Key Applications of 3-(4-Fluorobenzoyl)pyridin-2-amine


Lead Optimization for Kinase Inhibitors

This compound is ideally suited as a starting point for medicinal chemistry programs focused on developing novel kinase inhibitors. Its core structure is explicitly claimed in patents as a precursor for generating potent and selective inhibitors of kinases such as TAM family members and Aurora A [1]. Researchers can leverage this scaffold to synthesize focused libraries by making modifications to the fluorophenyl ring or the 2-amino group, thereby exploring SAR around a known, active pharmacophore [1]. This application is directly supported by the compound's classification as a privileged 2-aminopyridine scaffold for kinase inhibitor development .

Probe for ERK and c-Jun Kinase Pathways

Due to its reported mechanism of action involving the inhibition of ERK1/2 and c-Jun kinases, 3-(4-fluorobenzoyl)pyridin-2-amine is a relevant tool compound for cell biology studies [1]. It can be used to interrogate the role of these specific signaling cascades in processes like cell proliferation, differentiation, and apoptosis, particularly in HL-60 leukemia cells where its antiproliferative effects have been noted [1]. This scenario is a direct application of the compound's reported biological activity profile.

Chemical Proteomics and Target Identification Tool

The compound's defined structure and functional groups make it amenable to chemical derivatization for use in chemical proteomics. The 2-amino group on the pyridine ring serves as a potential synthetic handle for introducing linkers or affinity tags (e.g., biotin, fluorophores) without significantly altering the core scaffold that binds to kinase targets [1]. This allows for the creation of activity-based probes for target identification or pull-down assays to validate and characterize the compound's intracellular targets, a strategy consistent with its patent-supported use in drug discovery .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Patent-validated 2-aminopyridine scaffold
SAR exploration for TAM/Aurora kinase targets
ERK/c-Jun pathway probe studies
Reported ERK1/2 and c-Jun pathway response
Antiproliferative endpoint in HL-60 cell model
Chemical proteomics probe development
Derivatizable 2-amino group for linker attachment
Target engagement and pull-down assay specificity

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